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Compound of Interest

Compound Name: Azide-PEG12-alcohol

Cat. No.: B2991875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

utilization of Azide-PEG12-alcohol in click chemistry reactions. This versatile bifunctional

linker is a valuable tool in bioconjugation, particularly for the synthesis of advanced

therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug

Conjugates (ADCs).

Introduction
Azide-PEG12-alcohol is a chemical linker featuring a terminal azide group, a hydrophilic 12-

unit polyethylene glycol (PEG) spacer, and a primary alcohol. The azide moiety allows for

highly selective and bioorthogonal conjugation to molecules containing a terminal alkyne or a

strained cyclooctyne. The PEG spacer enhances the solubility, reduces aggregation, and

improves the pharmacokinetic properties of the resulting conjugate, which is highly beneficial in

biological applications. The terminal alcohol provides a handle for further chemical modification.

This reagent can participate in two main types of click chemistry reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding

reaction between the azide and a terminal alkyne, catalyzed by a copper(I) species. This

reaction is highly specific and results in the formation of a stable 1,4-disubstituted triazole

linkage.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that

occurs between the azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO)

or bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain in the

cyclooctyne and is ideal for applications in living systems where the cytotoxicity of copper is

a concern.[1]

Physicochemical Properties and Handling
A summary of the key physicochemical properties of Azide-PEG12-alcohol is provided in the

table below.

Property Value Reference

Chemical Formula C24H49N3O12 [2][3]

Molecular Weight 571.66 g/mol [2][3]

Appearance Colorless oil or white solid [3][4]

Solubility
Water, DMSO, DMF, DCM,

THF, Acetonitrile
[2][3]

Storage Store at -20°C [2]

Handling: Warm the vial to room temperature before opening to prevent moisture

condensation. For long-term storage, it is recommended to keep the compound under an inert

atmosphere.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Protocol
This protocol describes a general procedure for the conjugation of Azide-PEG12-alcohol to an

alkyne-functionalized molecule.

Materials
Azide-PEG12-alcohol

Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
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Copper(II) sulfate (CuSO4)

Sodium ascorbate

Copper-chelating ligand (e.g., THPTA, TBTA)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free

buffer

Organic Co-solvent (if needed): DMSO or DMF

Purification system (e.g., HPLC, SEC)

Experimental Protocol
Reagent Preparation:

Prepare a stock solution of Azide-PEG12-alcohol in DMSO or water.

Dissolve the alkyne-functionalized molecule in the reaction buffer to a desired

concentration (e.g., 1-10 mg/mL).

Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1

M in water), and the copper ligand (e.g., 250 mM THPTA in water).

Reaction Setup:

In a reaction vessel, combine the alkyne-functionalized molecule and Azide-PEG12-
alcohol. A molar excess of the azide linker (e.g., 2-10 fold) is typically used.

Add the copper ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is

often used to protect biomolecules from oxidative damage.[5]

Add the CuSO4 solution to the reaction mixture. The final copper concentration typically

ranges from 50 to 250 µM.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final

concentration of 5-10 times the copper concentration is recommended.
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Reaction Incubation:

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction

progress can be monitored by LC-MS.

Purification:

Upon completion, the product can be purified using size-exclusion chromatography (SEC),

reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis to

remove unreacted reagents and the copper catalyst. The use of a buffer containing a

chelating agent like EDTA can aid in the removal of copper.

Quantitative Data for CuAAC
The following table provides representative quantitative data for CuAAC reactions involving

PEGylated azides. Note that specific yields and reaction times may vary depending on the

substrates and reaction conditions.

Parameter Typical Value Notes

Reaction Yield >90%
High yields are characteristic

of CuAAC reactions.[6]

Reaction Time 1 - 4 hours

Can be optimized by adjusting

reagent concentrations and

temperature.

Purification Efficiency (HPLC) >95%

Dependent on the

physicochemical properties of

the conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) Protocol
This protocol outlines a general procedure for the copper-free conjugation of Azide-PEG12-
alcohol to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).
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Materials
Azide-PEG12-alcohol

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

Reaction Buffer: PBS, pH 7.4, or other suitable buffer

Organic Co-solvent (if needed): DMSO

Purification system (e.g., HPLC, SEC)

Experimental Protocol
Reagent Preparation:

Prepare a stock solution of Azide-PEG12-alcohol in DMSO or water.

Dissolve the strained alkyne-functionalized molecule in the reaction buffer to a desired

concentration (e.g., 1-5 mg/mL).

Reaction Setup:

Add the Azide-PEG12-alcohol stock solution to the solution of the strained alkyne-

functionalized molecule. A molar excess of the azide (e.g., 2-5 fold) is typically used.

Ensure the final concentration of any organic co-solvent is kept low (e.g., <10%) to avoid

denaturation of biomolecules.

Reaction Incubation:

Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction

can also be performed at 4°C for overnight incubation. Reaction progress can be

monitored by LC-MS or by following the disappearance of the DBCO absorbance at

around 309 nm.[7]

Purification:
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The resulting conjugate can be purified by SEC, RP-HPLC, or dialysis to remove any

unreacted starting materials.

Quantitative Data for SPAAC
The following table provides representative quantitative data for SPAAC reactions. The reaction

kinetics are highly dependent on the specific strained cyclooctyne used.

Parameter Typical Value with DBCO Notes

Second-Order Rate Constant

(k2)
~0.1 - 1.0 M⁻¹s⁻¹

The presence of a PEG linker

can enhance reaction rates.[8]

Reaction Yield >90%

Generally high-yielding, though

may be slightly lower than

CuAAC.

Reaction Time 1 - 12 hours

Can be influenced by pH,

temperature, and the specific

reactants.[7][8]

Purification Efficiency (SEC) >95%

Effective for separating the

larger conjugate from smaller

unreacted linkers.

Application: Synthesis of a PROTAC
Azide-PEG12-alcohol is an excellent linker for the modular synthesis of PROTACs. The

following workflow outlines the synthesis of a PROTAC using a click chemistry approach.
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PROTAC Synthesis

POI Ligand
(with alkyne)
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(CuSO4, NaAsc)
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(e.g., with COOH)
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Final PROTAC HPLC Purification
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Caption: Workflow for PROTAC synthesis using Azide-PEG12-alcohol.

Application: Synthesis of an Antibody-Drug
Conjugate (ADC)
Azide-PEG12-alcohol can be utilized in a two-step process to generate ADCs with a defined

drug-to-antibody ratio (DAR).

ADC Synthesis

Antibody
(with Lysine residues)

Linker Activation
(e.g., NHS ester) Azide-Modified

Antibody

Azide-PEG12-NHS Ester

SPAAC Reaction
(DBCO-Drug) Final ADC

DBCO-Drug
(Cytotoxic Payload)

Purification
(SEC)
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Caption: Workflow for ADC synthesis via lysine conjugation and SPAAC.
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The successful conjugation of Azide-PEG12-alcohol can be confirmed by a variety of

analytical techniques.

Technique Information Provided

LC-MS
Confirms the mass of the final conjugate and

can be used to assess purity.[9][10]

SDS-PAGE
Visualizes the increase in molecular weight of a

protein after conjugation.

HPLC
Used for purification and to determine the purity

of the final product.[5]

UV-Vis Spectroscopy

Can be used to monitor the disappearance of

DBCO absorbance at ~309 nm during a SPAAC

reaction.[7]

Signaling Pathway: PROTAC-Mediated Protein
Degradation
The synthesized PROTAC facilitates the degradation of a target protein of interest (POI) by

bringing it into proximity with an E3 ubiquitin ligase.
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PROTAC Mechanism of Action

PROTAC
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Caption: PROTAC-mediated protein degradation pathway.

Conclusion
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Azide-PEG12-alcohol is a highly valuable and versatile tool for researchers in drug discovery

and chemical biology. Its application in click chemistry enables the efficient and specific

conjugation of a wide range of molecules, facilitating the development of sophisticated

bioconjugates such as PROTACs and ADCs. The protocols and data provided in these

application notes serve as a comprehensive guide for the successful implementation of Azide-
PEG12-alcohol in your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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